molecular formula C9H12ClN5O2 B3275891 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride CAS No. 63101-32-6

4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride

Cat. No.: B3275891
CAS No.: 63101-32-6
M. Wt: 257.68 g/mol
InChI Key: WOUYATLTHNXCBZ-UHFFFAOYSA-N
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Description

4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClN5O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a carbamimidamidomethanimidoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with carbamimidamidomethanimidoyl precursors. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may require heating to facilitate the reaction. The final product is obtained by crystallization and purification techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzoic acid compounds .

Scientific Research Applications

4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid
  • 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid methyl ester
  • 4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid ethyl ester

Uniqueness

4-[(Carbamimidamidomethanimidoyl)amino]benzoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it more suitable for various applications, particularly in aqueous environments .

Properties

IUPAC Name

4-[[amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2.ClH/c10-8(11)14-9(12)13-6-3-1-5(2-4-6)7(15)16;/h1-4H,(H,15,16)(H6,10,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUYATLTHNXCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=C(N)N=C(N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994557
Record name 4-(N'-Carbamimidoylcarbamimidamido)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73698-71-2
Record name 4-(N'-Carbamimidoylcarbamimidamido)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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